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Compound of Interest

Compound Name: Aspulvinone O

Cat. No.: B10820821

Aspulvinones are a class of natural products, primarily isolated from fungi such as Aspergillus
terreus, characterized by a tetronic acid ring and two substituted aromatic rings.[1] These
compounds have garnered significant interest in the scientific community due to their wide
array of biological activities, including antibacterial, anti-inflammatory, antioxidant, and antiviral
effects.[1][2][3] Aspulvinone O, in particular, has been identified as a potent inhibitor of
glutaminase (GOT1) with potential applications in cancer therapy, and it has also shown
promising activity against SARS-CoV-2 enzymes.[1][4] This guide provides a comparative
analysis of Aspulvinone O and its derivatives, focusing on their structure-activity relationships
(SAR) with supporting experimental data.

Quantitative Data on Biological Activities

The biological activities of Aspulvinone O and its derivatives have been evaluated against
various targets. The following tables summarize the inhibitory concentrations (IC50) of these
compounds against key enzymes, providing a basis for comparing their potency.

Table 1: Anti-SARS-CoV-2 Activity of Aspulvinone Derivatives
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Compoun Target
R1 R2 R3 R4 IC50 (pM)

d Enzyme

Aspulvinon 1241 +
H H H H Mpro

eO 2.40[1][5]
21.34 +

PLpro
0.94[1][5]

Aspulvinon 39.93+
H Prenyl H H Mpro

eE 2.42[1][5]

Derivative 28.25
OMe H OMe H Mpro

49 2.37[1][5]

Derivative 17.43
OMe H H OMe PLpro

50 2.60[1][5]

Derivative 23.05
H H OMe H PLpro

51 0.07[1][5]

Table 2: a-Glucosidase Inhibitory Activity of Aspulvinone Derivatives

Compound IC50 (pM)
Aspulvinone V (1) 2.2
Aspulvinone H (4) 4.6
Acarbose (Positive Control) 213.5

(Data extracted from a study on aspulvinones

from Aspergillus terreus ASM-1)[2]

Structure-Activity Relationship (SAR) Analysis

The data reveals key structural features that influence the biological activity of Aspulvinone O
derivatives.
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e Anti-SARS-CoV-2 Activity: Aspulvinone O demonstrates dual inhibitory activity against both
SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro).[1][5] The introduction
of a prenyl group at the R2 position (Aspulvinone E) reduces the activity against Mpro.[1][5]
Methoxy substitutions on the aromatic rings also modulate the activity and selectivity. For
instance, derivative 50 with methoxy groups at R1 and R4 shows the most potent inhibition
of PLpro.[1][5]

e 0-Glucosidase Inhibitory Activity: While specific data for Aspulvinone O was not provided in
the context of this activity, related derivatives like Aspulvinone V and H show potent inhibition
of a-glucosidase, significantly stronger than the positive control, acarbose.[2] This suggests
that the aspulvinone scaffold is a promising starting point for developing a-glucosidase
inhibitors.[2]

Experimental Protocols

High-Throughput Screening for SARS-CoV-2 Mpro and PLpro Inhibition[1][5] The inhibitory
activities of the aspulvinone derivatives were assessed using high-throughput screening
assays. The enzymes (Mpro or PLpro) were incubated with the test compounds at various
concentrations. The enzymatic reaction was initiated by adding a fluorogenic substrate. The
fluorescence intensity was measured over time to determine the reaction rate. The IC50 value,
representing the concentration of the inhibitor required to reduce the enzyme activity by 50%,
was calculated from the dose-response curves.

a-Glucosidase Inhibitory Assay[2] The a-glucosidase inhibitory activity was determined by pre-
incubating the enzyme with the aspulvinone derivatives for a specific duration. The reaction
was then started by adding the substrate, p-nitrophenyl-a-D-glucopyranoside (pNPG). The
amount of p-nitrophenol released was measured spectrophotometrically at 405 nm. Acarbose
was used as a positive control. The IC50 values were calculated by plotting the percentage of
inhibition against the inhibitor concentration.

Visualizations

Below are diagrams illustrating the structure-activity relationships, the experimental workflow
for evaluating the compounds, and the signaling pathway affected by Aspulvinone O.
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Derivatives and Activity

Biological Targets & Activity

IC50=28.25 pM (Lower Activity)

Aspulvinone E \ 1C50=39.93 pM (Lower Activity)
1=H, R2=Prenyl, R3=H, R4=H

Derivative 49
1=0OMe, R2=H, R3=0OMe, R4=

Aspulvinone Core Structure | 1C50=12.41 pM E@
Y
core ( I
\ > 1C50=21.34 pM ‘ @
Derivative 51
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structure-Activity Relationship of Aspulvinone O
Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10820821#structure-activity-relationship-of-
aspulvinone-o-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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